molecular formula C16H17N3 B1336241 (4-Azepan-1-ylbenzylidene)malononitrile CAS No. 199297-13-7

(4-Azepan-1-ylbenzylidene)malononitrile

Cat. No.: B1336241
CAS No.: 199297-13-7
M. Wt: 251.33 g/mol
InChI Key: IPYLRKJGASESSZ-UHFFFAOYSA-N
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Description

(4-Azepan-1-ylbenzylidene)malononitrile is a chemical compound that has garnered interest in various fields of scientific research It is characterized by the presence of an azepane ring attached to a benzylidene group, which is further connected to a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Azepan-1-ylbenzylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between benzaldehyde and malononitrile in the presence of a catalyst. Various catalysts can be used, including Ti-Al-Mg hydrotalcite and Zn-Al-Mg hydrotalcite, which have been shown to be effective in promoting the reaction . The reaction is usually conducted in an organic solvent such as ethyl acetate at a temperature of around 60°C. The process is considered green and eco-friendly due to the use of solid catalysts and mild reaction conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The catalysts used in industrial processes are often reusable, which enhances the sustainability of the production method.

Chemical Reactions Analysis

Types of Reactions

(4-Azepan-1-ylbenzylidene)malononitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

(4-Azepan-1-ylbenzylidene)malononitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It finds applications in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of (4-Azepan-1-ylbenzylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzylidenemalononitrile: A closely related compound with similar chemical properties.

    2-Chlorobenzylidene malononitrile: Known for its use as a tear gas agent.

    Dibenz[b,f]-1,4-oxazepine: Another compound with similar structural features.

Uniqueness

(4-Azepan-1-ylbenzylidene)malononitrile stands out due to the presence of the azepane ring, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-[[4-(azepan-1-yl)phenyl]methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c17-12-15(13-18)11-14-5-7-16(8-6-14)19-9-3-1-2-4-10-19/h5-8,11H,1-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYLRKJGASESSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=C(C=C2)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429133
Record name (4-azepan-1-ylbenzylidene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199297-13-7
Record name (4-azepan-1-ylbenzylidene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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